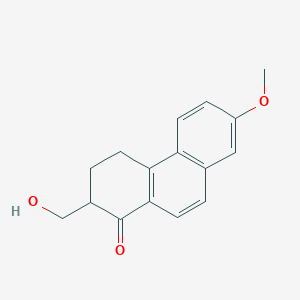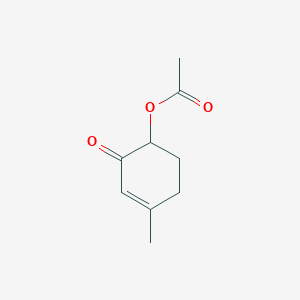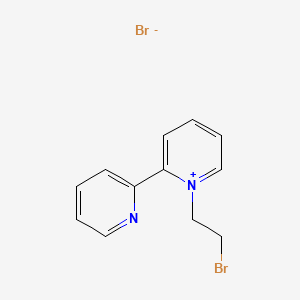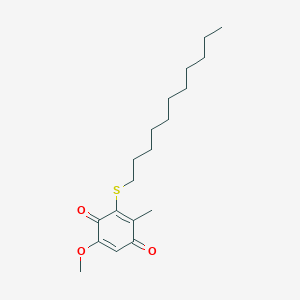![molecular formula C22H20 B14507749 1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene CAS No. 62896-98-4](/img/structure/B14507749.png)
1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a prop-1-ene group substituted with a 4-methylphenyl group and two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene typically involves the reaction of 4-methylacetophenone with benzaldehyde derivatives under basic conditions. A common method is the aldol condensation reaction, where the carbonyl group of 4-methylacetophenone reacts with the aldehyde group of benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene rings are substituted with different functional groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro, halogen, or alkyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[3-(4-Methoxyphenyl)prop-1-ene-1,1-diyl]dibenzene
- 1,1’-[3-(4-Fluorophenyl)prop-1-ene-1,1-diyl]dibenzene
- 1,1’-[3-(4-Chlorophenyl)prop-1-ene-1,1-diyl]dibenzene
Uniqueness
1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties to the molecule. These properties influence its reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.
Propiedades
Número CAS |
62896-98-4 |
|---|---|
Fórmula molecular |
C22H20 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-(3,3-diphenylprop-2-enyl)-4-methylbenzene |
InChI |
InChI=1S/C22H20/c1-18-12-14-19(15-13-18)16-17-22(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3 |
Clave InChI |
ZFSHBYFZKIOXOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)



![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)

![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)

![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)



